N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide
Description
N-(4-Chlorophenyl)-N'-methyl-3-pyridinecarboximidamide is an imidamide derivative characterized by a pyridine core substituted with a 4-chlorophenyl group and a methylamine moiety. Its structure combines aromatic and heterocyclic features, which may influence its physicochemical properties, such as solubility, stability, and biological activity.
Properties
IUPAC Name |
N-(4-chlorophenyl)-N'-methylpyridine-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3/c1-15-13(10-3-2-8-16-9-10)17-12-6-4-11(14)5-7-12/h2-9H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZSDHIWDBOYOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CN=CC=C1)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-methyl-3-pyridinecarboximidamide typically involves the reaction of 4-chlorobenzonitrile with N-methyl-3-pyridinecarboximidamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(4-chlorophenyl)-N’-methyl-3-pyridinecarboximidamide can be scaled up using similar reaction conditions as described above. the process may involve additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’-methyl-3-pyridinecarboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
N-(4-chlorophenyl)-N’-methyl-3-pyridinecarboximidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’-methyl-3-pyridinecarboximidamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide with structurally related compounds from the evidence, focusing on functional groups, biological activities, and synthetic applications.
Table 1: Structural and Functional Comparison
Key Observations
Aromatic vs. Heterocyclic Cores :
- The pyridine core in the target compound may enhance π-π stacking interactions compared to benzimidazole () or phthalimide () derivatives. This could influence binding affinity in receptor-targeted applications.
- Phthalimide analogs () are prioritized for polymer synthesis due to their thermal stability and rigidity, whereas benzimidazole derivatives () focus on antioxidant activity.
Functional Group Impact :
- The imidamide group in the target compound distinguishes it from hydroxamic acids () and acetamides (). Imidamides are less common in antioxidant studies but may offer unique hydrogen-bonding capabilities for receptor interactions.
- Hydroxamic acids (e.g., compound 6 in ) exhibit strong radical-scavenging activity due to their –NH–OH group, which is absent in the target compound.
Biological Activities: Antioxidant efficacy in chlorophenyl-containing compounds often correlates with electron-withdrawing groups (e.g., –Cl) that stabilize radical intermediates. The target compound’s pyridine ring may modulate this effect differently than benzimidazole or cyclopropane moieties . No direct evidence links the target compound to cannabinoid receptor binding, but structural similarities to anandamide () suggest hypothetical interactions.
Table 2: Physicochemical Properties (Inferred)
Biological Activity
N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₃H₁₂ClN₃
- Molecular Weight : 247.70 g/mol
The presence of the chlorophenyl and pyridine moieties contributes to its biological properties through various interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown effectiveness against a range of pathogens, including bacteria and fungi. For instance, it has demonstrated inhibitory effects on strains such as Escherichia coli and Candida albicans.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| C. albicans | 16 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and AGS (gastric cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 53.02 |
| AGS | 45.30 |
These results indicate that this compound could be a promising candidate for further development in cancer therapy .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects, such as:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of cancer cells.
- Receptor Modulation : It may interact with cell surface receptors, influencing signaling pathways that regulate cell growth and apoptosis .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The results showed that the compound significantly reduced bacterial growth at concentrations below 50 µg/mL, indicating its potential as a therapeutic agent against bacterial infections.
Study 2: Anticancer Mechanism
Another study focused on the anticancer effects of the compound on HeLa cells. The researchers observed that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells. Furthermore, flow cytometry analysis confirmed that the compound caused cell cycle arrest at the G2/M phase .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-N'-methyl-3-pyridinecarboximidamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a condensation reaction between 3-pyridinecarboxamide derivatives and substituted phenylamines. Key steps include:
- Step 1 : Activate the carboxamide group using coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen .
- Step 2 : Introduce the 4-chlorophenyl group via nucleophilic substitution, monitored by TLC or HPLC for reaction completion.
- Step 3 : Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and characterize using H/C NMR and LC-MS .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to carboxamide) and temperature (60–80°C) to enhance yield.
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR Analysis : Confirm the presence of the 4-chlorophenyl group via aromatic proton signals (δ 7.2–7.4 ppm) and the methyl group (δ 2.8–3.1 ppm for N-CH₃). Pyridine protons appear as a multiplet (δ 8.2–8.6 ppm) .
- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 290.08) and fragmentation patterns .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the bioactivity of this compound, particularly in enzyme inhibition?
- Methodological Answer :
- Target Selection : Prioritize enzymes with structural homology to known pyridinecarboximidamide targets (e.g., bacterial RNA polymerase or cytochrome P450 isoforms) .
- Assay Design :
- Use fluorescence-based assays (e.g., NADPH depletion for CYP450 inhibition).
- Conduct dose-response studies (IC₅₀ determination) with positive controls (e.g., ketoconazole for CYP11B1) .
- Molecular Docking : Perform docking simulations (AutoDock Vina) to predict binding modes, focusing on interactions with chlorophenyl and pyridine moieties .
Q. How can contradictory crystallographic data for this compound derivatives be resolved?
- Methodological Answer :
- Data Validation : Refine structures using SHELX (e.g., SHELXL for high-resolution data) to address disorder in the chlorophenyl or pyridine rings .
- Twinned Data : Apply the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
- Comparative Analysis : Cross-reference with related compounds (e.g., N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, COD Entry 2230670) to validate bond lengths and angles .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- SAR Workflow :
Synthesize analogs with substitutions on the pyridine (e.g., CF₃ at C5) or chlorophenyl (e.g., NO₂ at C2) groups .
Test bioactivity (e.g., MIC for antimicrobial assays) and correlate with electronic (Hammett σ) or steric (Taft Es) parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
